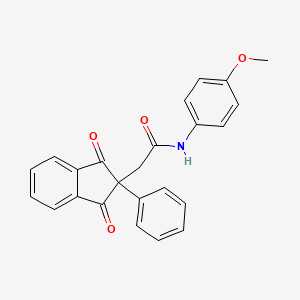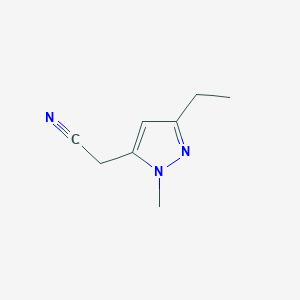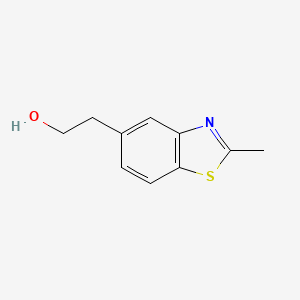
2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a 1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl moiety linked to an N-(4-methoxyphenyl)acetamide group, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide typically involves a multi-step process:
Formation of the 1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl moiety: This can be achieved through a Friedel-Crafts acylation reaction, where phenylacetic acid reacts with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with N-(4-methoxyphenyl)acetamide: The intermediate product is then coupled with N-(4-methoxyphenyl)acetamide using a condensation reaction, often facilitated by a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of reaction conditions: Scaling up the reaction while maintaining the purity and yield of the product.
Use of continuous flow reactors: To enhance the efficiency and control of the reaction process.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Including halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Substitution: Results in various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-phenylacetamide
- 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-hydroxyphenyl)acetamide
- 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-chlorophenyl)acetamide
Uniqueness
What sets 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide apart from similar compounds is its specific structural features, such as the methoxy group on the phenyl ring, which can influence its reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
Molekularformel |
C24H19NO4 |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
2-(1,3-dioxo-2-phenylinden-2-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H19NO4/c1-29-18-13-11-17(12-14-18)25-21(26)15-24(16-7-3-2-4-8-16)22(27)19-9-5-6-10-20(19)23(24)28/h2-14H,15H2,1H3,(H,25,26) |
InChI-Schlüssel |
LXPCEUUYYSUEPK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine](/img/structure/B11714196.png)

![[5-(4-Fluorophenyl)-3-furyl]methanol](/img/structure/B11714199.png)
![Benzyl 2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethylcarbamate](/img/structure/B11714201.png)

![1,1'-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea]](/img/structure/B11714211.png)

![(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine](/img/structure/B11714232.png)
![{[(1E)-2-(pyridin-2-yl)cyclopentylidene]amino}urea](/img/structure/B11714235.png)



![(E)-N-[1-(9-methyl-9H-carbazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11714248.png)
